molecular formula C9H9F2NS B1468141 2-(2,4-Difluorophenyl)thiazolidine CAS No. 1193225-10-3

2-(2,4-Difluorophenyl)thiazolidine

Cat. No. B1468141
M. Wt: 201.24 g/mol
InChI Key: LSYOEFWWDYJDAZ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)thiazolidine is a heterocyclic compound . It is a five-membered ring structure with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .


Physical And Chemical Properties Analysis

2-(2,4-Difluorophenyl)thiazolidine is a powder . Its molecular weight is 245.25 . The storage temperature is room temperature .

Scientific Research Applications

Anticancer Activity

  • Computational Analysis: Molecular dynamics simulations and molecular docking were used to analyze the VEGFR-2-15 complex. Results: Compound 15 showed an IC50 value of 0.081 μM, indicating strong anti-VEGFR-2 potency. It also demonstrated anti-proliferative activities with IC50 values ranging from 13.56 to 17.8 μM against the tested cancer cell lines .
  • Testing: The antibacterial activity was assessed on 12 different bacterial strains. Results: The combined moieties exhibited good potency of antibacterial activity at low nontoxic concentrations .

Antifungal Activity

  • Screening: The compounds were screened for their antifungal activities. Results: Certain compounds were found to be moderately potent against the screened microorganisms .

Neuroprotective Properties

Scientific Field

Anti-inflammatory Properties

Scientific Field

Antioxidant Activity

Scientific Field

Anticonvulsant Activity

Scientific Field

Probe Design for Biological Studies

Scientific Field

  • Reaction Kinetics: The reaction between 1,2-aminothiols and aldehydes under physiological conditions is utilized to form thiazolidine without the need for a catalyst .
  • Conjugation: This bioorthogonal reaction is employed for the coupling of biomolecules such as nucleic acids, antibodies, and proteins. Results: The resulting thiazolidine product remains stable and offers potential for efficient and biocompatible conjugation strategies .

Development of Multifunctional Drugs

Scientific Field

These additional applications demonstrate the versatility of thiazolidine derivatives in scientific research and their potential in developing new therapeutic agents. For detailed experimental procedures and quantitative results, consulting the original research articles and reviews is recommended .

Antimicrobial Coatings

Scientific Field

Drug Resistance Modulation

Scientific Field

Chemical Sensors

Scientific Field

Agricultural Chemicals

Scientific Field

Veterinary Medicine

Scientific Field

Environmental Remediation

Scientific Field

These applications illustrate the broad potential of thiazolidine derivatives in various scientific fields. The specific methods and results mentioned are based on the synthesis and testing of these compounds in research settings. For detailed experimental procedures and quantitative results, consulting the original research articles and reviews is recommended .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .

Future Directions

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYOEFWWDYJDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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